molecular formula C17H14FNO6 B460865 Methyl 2-amino-4-(2-fluorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate CAS No. 695211-38-2

Methyl 2-amino-4-(2-fluorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate

Cat. No.: B460865
CAS No.: 695211-38-2
M. Wt: 347.29g/mol
InChI Key: ZYJFTUZFDDQOJY-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-(2-fluorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate is a complex organic compound with a unique structure that includes a pyran ring fused with a pyrano[3,2-b]pyran system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-4-(2-fluorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the pyrano[3,2-b]pyran core, followed by the introduction of the amino, fluorophenyl, hydroxymethyl, and carboxylate groups through various substitution and addition reactions. The reaction conditions often require the use of catalysts, specific temperature controls, and solvents to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes that maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The industrial methods would also focus on ensuring the safety and environmental sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-(2-fluorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The carbonyl group in the pyran ring can be reduced to form a hydroxyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions involving bases like sodium hydroxide or acids like hydrochloric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while reduction of the carbonyl group would produce a dihydroxy compound.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, Methyl 2-amino-4-(2-fluorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate may be studied for its potential biological activities, such as enzyme inhibition or receptor binding. Its fluorophenyl group could enhance its interaction with biological targets.

Medicine

In medicinal chemistry, this compound could be investigated for its potential as a drug candidate. Its structural features might confer specific pharmacological properties, making it a candidate for the treatment of various diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure might impart desirable characteristics to these materials.

Mechanism of Action

The mechanism by which Methyl 2-amino-4-(2-fluorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorophenyl group could play a crucial role in enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-amino-4-phenyl-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate: Similar structure but lacks the fluorine atom.

    Methyl 2-amino-4-(2-chlorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate: Similar structure with a chlorine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in Methyl 2-amino-4-(2-fluorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate distinguishes it from its analogs. Fluorine can significantly alter the compound’s chemical and biological properties, such as increasing metabolic stability, enhancing binding affinity, and modifying electronic effects.

Properties

IUPAC Name

methyl 2-amino-4-(2-fluorophenyl)-6-(hydroxymethyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FNO6/c1-23-17(22)13-12(9-4-2-3-5-10(9)18)15-14(25-16(13)19)11(21)6-8(7-20)24-15/h2-6,12,20H,7,19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYJFTUZFDDQOJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(OC2=C(C1C3=CC=CC=C3F)OC(=CC2=O)CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FNO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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